molecular formula C21H22N6O B14363546 2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one CAS No. 91707-34-5

2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one

Cat. No.: B14363546
CAS No.: 91707-34-5
M. Wt: 374.4 g/mol
InChI Key: OOVGOZAOHXHVTC-UHFFFAOYSA-N
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Description

2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one is a chemical compound with the molecular formula C21H18N6O It is known for its unique structure, which includes azide groups attached to a cyclohexanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one typically involves the reaction of 2,6-bis[(4-bromophenyl)methyl]-4-methylcyclohexan-1-one with sodium azide. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution of bromine atoms with azide groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between azides and alkynes.

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for the reduction of azides to amines.

Major Products Formed

    Click Chemistry: The major product is a triazole derivative.

    Reduction: The major product is the corresponding amine derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one primarily involves the reactivity of the azide groups. In click chemistry, the azide groups react with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it useful for various applications . The azide groups can also be reduced to amines, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one is unique due to the presence of azide groups, which confer high reactivity and versatility in chemical synthesis. This makes it particularly valuable in click chemistry and other applications where specific and efficient reactions are required .

Properties

CAS No.

91707-34-5

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

2,6-bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one

InChI

InChI=1S/C21H22N6O/c1-14-10-17(12-15-2-6-19(7-3-15)24-26-22)21(28)18(11-14)13-16-4-8-20(9-5-16)25-27-23/h2-9,14,17-18H,10-13H2,1H3

InChI Key

OOVGOZAOHXHVTC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=O)C(C1)CC2=CC=C(C=C2)N=[N+]=[N-])CC3=CC=C(C=C3)N=[N+]=[N-]

Origin of Product

United States

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